![molecular formula C20H25N5O3 B2579128 9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847336-38-3](/img/structure/B2579128.png)
9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidinediones, which include the compound you mentioned, are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . They are found in various naturally occurring metabolites and drugs .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils . Another method involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, they can be used as intermediates in the synthesis of GABA B receptor modulators, potentially useful for the treatment of central nervous system disorders .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely. For example, some pyrimidine derivatives have shown promising activity as PARP-1 inhibitors .Scientific Research Applications
Structural Analysis and Conformation
The chemical structure of compounds similar to 9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has been determined through X-ray diffraction, revealing interesting conformational characteristics. For example, a related compound, 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, shows that the central pyridine ring adopts a boat conformation, while the outer six-membered rings adopt half-chair and distorted boat forms. This study highlights the diverse conformations that tricyclic structures can assume, which could have implications for their reactivity and interaction with biological molecules (Wang et al., 2011).
Synthesis of Heterocyclic Compounds
Research into the synthesis of polyfunctional fused heterocyclic compounds provides insights into the chemical reactivity and potential applications of compounds like 9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione. For instance, the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with amino-thioxopyrimidinone under specific conditions yields a variety of heterocyclic compounds. These synthetic pathways could be relevant for creating novel derivatives with potential pharmacological activities (Hassaneen et al., 2003).
Binding Affinity and Molecular Docking
The study of tricyclic pyrimido- and pyrazinoxanthines, which share structural similarities with 9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, has shown significant affinities for adenosine receptors. This suggests potential applications in designing receptor antagonists or modulators. Molecular docking studies help in understanding the interaction of these compounds with protein targets, providing a foundation for the development of therapeutic agents (Szymańska et al., 2016).
Crystal Packing and Intermolecular Interactions
The detailed analysis of crystal packing and intermolecular interactions in compounds structurally related to 9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, such as 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, reveals the importance of hydrogen bonding and stacking motifs in determining the stability and properties of the crystalline state. This knowledge is crucial for understanding the solid-state behavior and could inform the design of materials with specific physical properties (Shukla et al., 2020).
Mechanism of Action
Target of Action
Compounds similar to “9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” often target enzymes or receptors in the body. For example, some pyrimidine derivatives are known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound might interact with its target by binding to the active site, thereby inhibiting the function of the enzyme or receptor. This could lead to a disruption in the normal biochemical processes of the cell .
Biochemical Pathways
The inhibition of the target enzyme or receptor could affect various biochemical pathways. For instance, if the compound inhibits a protein kinase, it could disrupt cellular signaling processes, potentially leading to cell death .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if the compound induces cell death, it could potentially be used as a treatment for diseases characterized by uncontrolled cell growth, such as cancer .
Future Directions
properties
IUPAC Name |
9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-5-23-18(26)16-17(22(4)20(23)27)21-19-24(11-13(3)12-25(16)19)14-7-9-15(10-8-14)28-6-2/h7-10,13H,5-6,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJLBASIEWLQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OCC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.